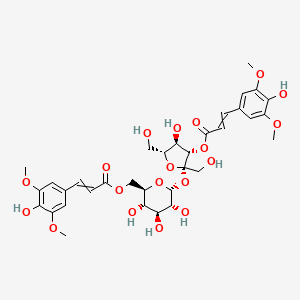![molecular formula C24H38O4 B11934858 [(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)
[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Larixyl acetate is a labdane-type diterpenoid derived from larch resin. It is known for its potent inhibitory effects on transient receptor potential canonical 6 channels, making it a significant compound in pharmacological research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of larixyl acetate typically involves the acetylation of larixol. One common method includes the use of acetyl chloride in the presence of N,N-dimethylacetamide . Another approach involves allylic isomerization using phosphorus tribromide, followed by substitution reactions and saponification .
Industrial Production Methods
Industrial production of larixyl acetate often employs large-scale extraction from larch resin, followed by chemical synthesis to achieve the desired purity and concentration .
化学反応の分析
Types of Reactions
Larixyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Allylic isomerization and substitution reactions are common in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride are used.
Substitution: Reagents such as phosphorus tribromide and acetyl chloride are employed
Major Products
The major products formed from these reactions include various derivatives of larixyl acetate, which are used in further chemical and pharmacological studies .
科学的研究の応用
Larixyl acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in organic synthesis and chemical transformations.
Biology: Studied for its effects on cellular pathways and ion channels.
Medicine: Investigated for its analgesic properties and potential in treating neuropathic pain and traumatic brain injuries
Industry: Utilized in the production of pharmaceuticals and as a component in various chemical products.
作用機序
Larixyl acetate exerts its effects primarily by inhibiting transient receptor potential canonical 6 channels. This inhibition leads to a reduction in calcium ion entry and ionic currents, which in turn affects various cellular processes. The compound also modulates the mTOR signaling pathway, enhancing autophagy and limiting endoplasmic reticulum stress and apoptosis .
類似化合物との比較
Similar Compounds
Diacylglycerol: A compound that activates transient receptor potential canonical 6 channels but is less selective compared to larixyl acetate.
Uniqueness
Larixyl acetate is unique due to its high selectivity and potency in inhibiting transient receptor potential canonical 6 channels. It exhibits approximately 12- and 5-fold selectivity compared to its closest relatives, transient receptor potential canonical 3 and transient receptor potential canonical 7 channels, respectively .
特性
分子式 |
C24H38O4 |
|---|---|
分子量 |
390.6 g/mol |
IUPAC名 |
[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C24H38O4/c1-9-23(7,28-18(4)26)14-11-19-16(2)15-20(27-17(3)25)21-22(5,6)12-10-13-24(19,21)8/h9,19-21H,1-2,10-15H2,3-8H3/t19?,20?,21?,23?,24-/m0/s1 |
InChIキー |
CFEOXVWJRPHLSF-OMWVBJPMSA-N |
異性体SMILES |
CC(=O)OC1CC(=C)C([C@]2(C1C(CCC2)(C)C)C)CCC(C)(C=C)OC(=O)C |
正規SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)

![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)

![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)


![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)
![(4S,8R,9R,22S,25S,55R,56S)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione](/img/structure/B11934845.png)


![Cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate](/img/structure/B11934884.png)
![2-[(Z)-(3,4-dibromophenyl)methylideneamino]guanidine](/img/structure/B11934888.png)
![2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide](/img/structure/B11934891.png)
